Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate
Overview
Description
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines.
Preparation Methods
The synthesis of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction conditions often involve the use of a base such as triethylamine and are carried out under atmospheric oxygen to facilitate the aromatization of the dihydropyridine ring .
Chemical Reactions Analysis
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Alkylation reactions with agents such as 1,2-dibromoethane or benzyl chloride lead to the formation of substituted derivatives.
Cyclization: Intramolecular cyclotransamination reactions can produce bicyclic structures.
Common reagents used in these reactions include malononitrile, hydrogen sulfide, aldehydes, and various alkylating agents . Major products formed from these reactions include thioesters and substituted cyclopenta[c]pyridines .
Scientific Research Applications
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a structural fragment in the synthesis of compounds with hypoglycemic activity, calcium channel antagonists, and protein kinase inhibitors.
Materials Science: The compound is used in the development of fluorescent probes and corrosion inhibitors for steel alloys.
Biological Studies: It is employed in the study of biological activities such as antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein kinase FGFR1, which plays a role in cell signaling pathways . The compound’s structure allows it to bind to the active sites of enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate can be compared with other cyclopenta[c]pyridine derivatives such as:
6,7-dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom and the type of substituents.
6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine: This derivative includes a sulfur atom in the ring structure, which imparts different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which influences its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-9-5-3-4-8(9)6-7-12-10/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZINBZIOGWSKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692729-88-7 | |
Record name | ethyl 5H,6H,7H-cyclopenta[c]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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